2-Amino-1,1-dimethylguanidine hydroiodide
Overview
Description
2-Amino-1,1-dimethylguanidine hydroiodide is a chemical compound with the CAS number 33398-73-1 . It is used in various chemical reactions and has specific physical and chemical properties .
Physical And Chemical Properties Analysis
The melting point of 2-Amino-1,1-dimethylguanidine hydroiodide is reported to be between 188-189 °C . Other physical and chemical properties such as boiling point, density, molecular formula, and molecular weight were not available in the sources I found .Scientific Research Applications
Nitric Oxide Synthase Inhibition : 2-Amino-1,1-dimethylguanidine, among other guanidine compounds, has been compared with NG-monomethyl-L-arginine for its ability to inhibit nitric oxide (NO) formation by cytokine-inducible and vascular constitutive isoforms of NO synthase. It was found to be a relatively potent inhibitor of both isoforms of NO synthase (Hasan et al., 1993).
Chemical Synthesis : In chemical synthesis, hydroiodide of 2-amino-1-substituted guanidine derivatives have been reacted with aromatic isothiocyanates to produce various compounds. This demonstrates the versatility of 2-amino-1,1-dimethylguanidine in synthetic organic chemistry (Dobosz & Wujec, 2002).
Xanthine Oxidase Inhibition : Studies on N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, which include 2-amino-1,1-dimethylguanidine derivatives, have shown that these compounds are inhibitors of xanthine oxidase, an enzyme involved in purine metabolism (Seela et al., 1984).
Advanced Glycation Endproducts (AGEs) Prevention : Aminoguanidine, closely related to 2-amino-1,1-dimethylguanidine, is a prototype therapeutic agent that reacts rapidly with alpha, beta-dicarbonyl compounds to prevent the formation of AGEs. The adducts formed are substituted 3-amino-1,2,4-triazine derivatives. This application is crucial in the context of diabetes and aging research (Thornalley, 2003).
Suzuki–Miyaura Coupling in Protein Chemistry : The compound 1,1-dimethylguanidine has been identified as an enhanced ligand for aqueous Suzuki–Miyaura cross-coupling. This novel palladium catalyst system enables site-specific protein 18F-labeling under biologically compatible conditions, which is a significant advancement in protein chemistry (Gao, Gouverneur & Davis, 2013).
Synthesis of Pyrimidine Derivatives : Ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates have been synthesized by the reaction of ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine. These synthesized pyrimidines have shown potential biological activities, like positive inotropic effects on the heart (Dorigo et al., 1996).
Safety And Hazards
The safety data sheet for a similar compound, DL-1-Amino-2-propanol, indicates that it is a combustible liquid that is harmful in contact with skin and may cause respiratory irritation . It is recommended to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention . These precautions may also be relevant for 2-Amino-1,1-dimethylguanidine hydroiodide, but specific safety data for this compound was not available in the sources I found.
properties
IUPAC Name |
2-amino-1,1-dimethylguanidine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4.HI/c1-7(2)3(4)6-5;/h5H2,1-2H3,(H2,4,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVHXCUDFIVGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NN)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/N)/N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481424 | |
Record name | SCHEMBL1545131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,1-dimethylguanidine hydroiodide | |
CAS RN |
33398-73-1 | |
Record name | NSC72519 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SCHEMBL1545131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.